The primary reactions involving acetic acid;hexane-1,6-diamine include:
Hexane-1,6-diamine exhibits biological activity primarily through its interaction with biological macromolecules. It has been studied for its potential mutagenicity and toxicity. For instance, Ames tests have indicated that hexane-1,6-diamine may possess mutagenic properties under certain conditions . Additionally, it can act as a human xenobiotic metabolite, undergoing metabolic transformations that may influence its biological effects .
The synthesis of acetic acid;hexane-1,6-diamine can be achieved through several methods:
Acetic acid;hexane-1,6-diamine finds applications in various fields:
Studies on the interaction of acetic acid;hexane-1,6-diamine reveal its potential to form complexes with various functional groups due to its amine and carboxylic acid functionalities. These interactions are critical for understanding its reactivity in biological systems and industrial applications.
Additionally, research indicates that hexane-1,6-diamine can undergo oxidative transformations within metabolic pathways, influencing its pharmacokinetics and toxicity profiles .
Several compounds share structural similarities with acetic acid;hexane-1,6-diamine. Key comparisons include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Adipic Acid | HOOC-(CH₂)₄-COOH | Used primarily for nylon 66 production |
| Hexamethylene Diisocyanate | H₂N(CH₂)₆NCO | Highly reactive isocyanate used in polyurethane |
| 1,4-Diaminobutane | H₂N(CH₂)₄NH₂ | Shorter chain length affecting physical properties |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | Bifunctional amine with different reactivity |
Acetic acid;hexane-1,6-diamine stands out due to its dual functionality as both an amine and an acid, enabling diverse
The formation of acetic acid;hexane-1,6-diamine involves precise stoichiometric control to ensure optimal product characteristics and yield [1]. The compound exists primarily in two stoichiometric forms: the monoacetate (1:1) and diacetate (1:2) salts, with molecular formulas C8H20N2O2 and C10H24N2O4 respectively [1] [9]. The monoacetate variant has a molecular weight of 176.26 grams per mole, while the diacetate form exhibits a molecular weight of 236.31 grams per mole [1] [9].
The fundamental reaction mechanism involves the protonation of hexane-1,6-diamine by acetic acid through a classical acid-base neutralization process [15]. Hexamethylenediamine demonstrates strong basic properties with a pH of 12.3 in 10% aqueous solution at 20°C, making it highly reactive toward carboxylic acids [12]. The reaction proceeds through the transfer of protons from the carboxyl groups of acetic acid to the amino groups of hexane-1,6-diamine [15].
| Stoichiometric Ratio | Product Formation | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1:1 (HMD:Acetic Acid) | Hexane-1,6-diamine acetate | 176.26 | 54617-20-8 |
| 1:2 (HMD:Acetic Acid) | Hexane-1,6-diamine diacetate | 236.31 | 36994-77-1 |
The reaction kinetics demonstrate temperature-dependent behavior, with optimal reaction rates observed at elevated temperatures between 80-200°C [23]. Mechanistic studies reveal that the neutralization follows second-order kinetics, with the rate determining step being the proton transfer from acetic acid to the primary amine groups [13].
The neutralization of hexane-1,6-diamine with acetic acid follows established principles of acid-base chemistry [15] [16]. The process can be represented by the general equation: amine + acid → salt + water, where the strong basic character of hexamethylenediamine facilitates complete neutralization under appropriate conditions [12].
Contemporary methodologies employ controlled pH monitoring to ensure complete neutralization while preventing over-acidification [16]. The neutralization process typically occurs in aqueous medium, taking advantage of the high water solubility of hexamethylenediamine (490 grams per liter at 20°C) [32]. The reaction proceeds exothermically, requiring careful temperature control to maintain product quality [16].
Industrial neutralization protocols utilize continuous monitoring systems to track pH changes during the reaction [16]. The endpoint is determined when the solution reaches a neutral pH, indicating complete conversion of the basic amine groups to their corresponding acetate salts [15]. Advanced methodologies incorporate automated dosing systems that add acetic acid incrementally to prevent localized pH extremes that could lead to side reactions [19].
The neutralization efficiency depends on several factors including temperature, concentration, and mixing intensity [14]. Optimal conditions typically involve maintaining reaction temperatures between 25-50°C with vigorous agitation to ensure uniform mixing and complete reaction [19]. The process generates water as a byproduct, which must be managed through appropriate separation techniques [15].
Industrial production of acetic acid;hexane-1,6-diamine employs large-scale continuous processing systems designed for high throughput and consistent quality [20] [21]. Major manufacturers including Invista Technologies, BASF, and DuPont have developed specialized production facilities with capacities ranging from 25,000 to 200,000 tons per year [21] [24].
The industrial process begins with the preparation of hexamethylenediamine through established routes including adiponitrile hydrogenation or alternative pathways utilizing butadiene and hydrogen cyanide [21] [4]. The hydrogenation process employs cobalt and iron-based catalysts operating at temperatures of 60-135°C and pressures of 60-65 MPa [4] [25].
| Production Parameter | Specification | Unit |
|---|---|---|
| Reaction Temperature | 80-200 | °C |
| Reaction Pressure | 1-20 | MPa |
| Catalyst Loading | 5-50 | % by mass |
| Space Velocity | 0.5-10.0 | h⁻¹ |
| Conversion Efficiency | 90-99.8 | % |
Modern industrial facilities incorporate advanced process control systems that monitor critical parameters including temperature, pressure, pH, and composition in real-time [24]. These systems enable operators to maintain optimal reaction conditions while minimizing energy consumption and waste generation [21]. The production process typically achieves yields exceeding 90% with high purity products meeting stringent industrial specifications [23].
Continuous production methodologies utilize fixed-bed reactors with integrated heat management systems to control the exothermic neutralization reaction [23]. The reactor design incorporates multiple temperature zones to optimize reaction kinetics while preventing thermal degradation of the product [21]. Downstream processing includes crystallization, filtration, and drying operations to produce the final solid product [19].
Recent innovations in production technology have focused on developing more sustainable processes that reduce environmental impact [24]. These include solvent-free methodologies, improved catalyst systems, and enhanced energy recovery systems that improve overall process efficiency [21] [24].
Purification of acetic acid;hexane-1,6-diamine requires sophisticated techniques to remove impurities and achieve the high purity levels demanded by industrial applications [27] [28]. Primary purification methods include crystallization, distillation, and advanced separation techniques such as organic solvent nanofiltration [37].
Crystallization represents the most widely employed purification technique for salt products [27] . The process typically involves dissolution of the crude product in an appropriate solvent system followed by controlled cooling to induce crystal formation [35]. Common solvent systems include water, methanol, and mixed organic solvents depending on the specific requirements of the application [35] [27].
Quality control protocols encompass comprehensive analytical testing to verify product specifications [28] [30]. Standard analytical methods include high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy for compositional analysis [39] [40]. Infrared spectroscopy provides rapid identification of functional groups and detection of impurities [41] [44].
| Quality Parameter | Specification | Test Method |
|---|---|---|
| Purity | ≥99.5% | HPLC Analysis |
| Moisture Content | ≤0.3% | Karl Fischer |
| Melting Point | 38-42°C | DSC Analysis |
| pH (10% solution) | 6.5-8.5 | Potentiometry |
| Residual Solvents | ≤50 ppm | GC-MS |
Advanced purification techniques employ membrane-based separation technologies that offer advantages in terms of energy efficiency and environmental impact [37]. Organic solvent nanofiltration systems achieve rejection rates exceeding 99% for target impurities while maintaining high product recovery [37].
Polarographic analysis serves as a critical quality control measure for detecting electrochemically active impurities [27]. The method employs dropping mercury electrodes operating at 1.3-1.5 volts to quantify polarographically reducible species, with acceptance criteria typically set below 200 millimoles per million moles of product [27].
Process validation protocols require extensive documentation of purification efficiency across multiple production batches [28]. Statistical process control methods monitor key quality attributes to ensure consistent product quality and compliance with regulatory requirements [30]. Modern facilities employ automated sampling and analysis systems that provide real-time quality data throughout the production process [28].
The crystallographic analysis of acetic acid;hexane-1,6-diamine complexes reveals distinct structural characteristics depending on the stoichiometric composition. Both 1:1 and 1:2 stoichiometric forms have been successfully characterized through single crystal X-ray diffraction studies [1] [2].
The 1:1 stoichiometric complex (hexane-1,6-diamine acetate) crystallizes in the monoclinic crystal system with space group P2₁/c [2]. The unit cell parameters are: a = 8.45 Å, b = 12.30 Å, c = 10.15 Å, with β = 98.5°, resulting in a unit cell volume of 1045.2 ų. The structure contains four formula units per unit cell (Z = 4) with a calculated density of 1.12 g/cm³ [2].
In contrast, the 1:2 stoichiometric complex (hexane-1,6-diamine diacetate) exhibits orthorhombic symmetry with space group Pbca [1]. This form displays significantly larger unit cell dimensions: a = 11.25 Å, b = 8.85 Å, c = 24.50 Å, with all angles equal to 90.0°. The unit cell volume is substantially larger at 2438.7 ų, accommodating eight formula units (Z = 8) and yielding a higher density of 1.29 g/cm³ [1].
The crystal packing analysis reveals extensive hydrogen bonding networks in both stoichiometric forms. The hexane-1,6-diaminium cations adopt extended conformations that facilitate optimal hydrogen bonding interactions with acetate anions [3]. In the 1:1 complex, each protonated amine group forms hydrogen bonds with acetate oxygen atoms, creating a three-dimensional network. The 1:2 complex shows more complex hydrogen bonding patterns due to the presence of additional acetate groups, resulting in enhanced crystal stability [3].
Temperature-dependent crystallographic studies conducted at 298 K demonstrate thermal stability of both crystalline forms under ambient conditions [1] [2]. The structural integrity is maintained through strong ionic interactions between the protonated amine groups and carboxylate anions, supplemented by van der Waals forces between the aliphatic chains.
The FTIR spectroscopic analysis provides comprehensive vibrational information for both stoichiometric forms of the acetic acid;hexane-1,6-diamine complex. The spectral characteristics reveal distinct absorption bands corresponding to functional group vibrations [4] [5].
Primary amine N-H stretching vibrations appear in the 3300-3400 cm⁻¹ region with medium intensity, characteristic of unprotonated amine groups [4]. However, the dominant feature is the broad, strong absorption band spanning 2800-3200 cm⁻¹, attributed to N-H stretching vibrations of protonated ammonium groups [5] [6]. This broad band indicates extensive hydrogen bonding interactions in the solid state.
The aliphatic C-H stretching vibrations manifest as strong absorptions in the 2850-2950 cm⁻¹ region, typical of alkyl chains [4]. The most characteristic feature of the acetate component is the very strong C=O stretching band observed at 1580-1620 cm⁻¹, corresponding to the carboxylate functionality [4]. This frequency range is consistent with ionic carboxylate groups engaged in hydrogen bonding.
The ammonium N-H bending vibrations produce strong absorptions at 1550-1600 cm⁻¹ [6], while acetate methyl C-H bending modes appear at 1380-1470 cm⁻¹ with medium intensity [4]. The C-O stretching vibrations of the acetate groups are observed as strong bands in the 1200-1300 cm⁻¹ region [4].
Lower frequency vibrations include medium intensity C-C stretching modes of the hexane chain at 1050-1150 cm⁻¹, weak N-H wagging vibrations at 750-850 cm⁻¹, and skeletal vibrations at 600-750 cm⁻¹ [4] [7].
Both ¹H and ¹³C NMR spectroscopy provide detailed structural information about the acetic acid;hexane-1,6-diamine complexes in solution [8] [9].
In the ¹H NMR spectrum, the hexane backbone protons appear as distinct multiplets. The CH₂ groups adjacent to the amine functionalities (C-1,6 positions) resonate as triplets at 2.7-2.9 ppm due to coupling with the NH₂ protons [8]. The internal methylene groups (C-2,5) appear as multiplets at 1.5-1.7 ppm, while the central CH₂ groups (C-3,4) resonate at 1.3-1.5 ppm [8].
The acetate methyl groups produce characteristic singlets at 2.0-2.1 ppm [9]. The ammonium NH₂ protons appear as broad singlets in the downfield region at 7.5-8.5 ppm, reflecting their involvement in hydrogen bonding and rapid exchange processes [8].
¹³C NMR spectroscopy reveals the carbon framework with high resolution. The carbon atoms adjacent to the amine groups (C-1,6) resonate at 40.5-41.2 ppm, while the internal carbons appear at 26.8-27.2 ppm (C-2,5) and 25.5-26.0 ppm (C-3,4) [8]. The acetate carbons show characteristic chemical shifts with the methyl carbon at 22.8-23.2 ppm and the carbonyl carbon at 178.5-179.2 ppm [9].
The NMR data confirm the formation of stable complexes in solution, with chemical shift patterns consistent with protonation of the amine groups and ionic association with acetate anions [8] [9].
Mass spectrometric analysis employing electron ionization provides detailed fragmentation patterns for both stoichiometric forms of the acetic acid;hexane-1,6-diamine complexes [10] [11].
The molecular ion peaks appear at m/z 236 [M+H]⁺ for the 1:2 complex and m/z 176 [M+H]⁺ for the 1:1 complex, with relative intensities of 15% and 25% respectively [10]. The base peak consistently appears at m/z 117, corresponding to the protonated hexane-1,6-diamine [M+H]⁺ with 100% relative intensity [10].
Characteristic fragmentation patterns include loss of acetate groups, yielding m/z 177 for [M - acetate]⁺ with 8% relative intensity [11]. The molecular ion of the free diamine appears at m/z 116 with 85% relative intensity [10]. Alpha-cleavage processes produce fragments at m/z 99 [C₆H₁₁N]⁺ (45% intensity) and m/z 72 [C₄H₁₀N]⁺ (40% intensity) [11].
Acetate-related fragments include m/z 60 [CH₃COO + H]⁺ (80% intensity) and m/z 43 [CH₃CO]⁺ (60% intensity) [11]. The fragmentation pattern confirms the ionic nature of the complexes and provides structural validation for both stoichiometric forms.
Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide comprehensive insights into the molecular structure and energetics of acetic acid;hexane-1,6-diamine complexes [12] [13].
Geometry optimization reveals subtle but significant structural differences between the 1:1 and 1:2 complexes compared to isolated components. The N-H bond lengths increase slightly upon complex formation: from 1.012 Å in isolated components to 1.018 Å (1:1 complex) and 1.021 Å (1:2 complex), reflecting weakening due to hydrogen bonding [6].
Similarly, C-N bond lengths extend from 1.478 Å in isolated components to 1.485 Å (1:1) and 1.492 Å (1:2), indicating electronic redistribution upon protonation [12]. The aliphatic C-C bond lengths remain relatively unchanged at approximately 1.530-1.534 Å across all systems.
Hydrogen bonding analysis reveals strong intermolecular interactions with N-H···O distances of 1.785 Å (1:1 complex) and 1.768 Å (1:2 complex) [6]. The hydrogen bond angles are nearly linear at 174.2° and 176.8° respectively, indicating optimal geometric arrangements for maximum interaction strength.
Electronic structure analysis shows significant changes in frontier molecular orbital energies upon complex formation. The HOMO energy decreases from -5.95 eV (isolated) to -6.82 eV (1:1) and -7.15 eV (1:2), indicating increased stability [12]. The LUMO energies also decrease substantially, resulting in band gaps of 7.27 eV (1:1) and 7.43 eV (1:2) compared to 7.17 eV for isolated components.
Dipole moment calculations reveal substantial increases upon complex formation: from 4.12 Debye for isolated components to 8.45 Debye (1:1) and 12.38 Debye (1:2), reflecting the ionic character of the complexes [12].
Thermodynamic analysis indicates highly favorable complex formation with formation enthalpies of -185.6 kJ/mol (1:1) and -395.8 kJ/mol (1:2) [14]. The binding energies of -65.2 kJ/mol (1:1) and -152.4 kJ/mol (1:2) confirm the stability of both stoichiometric forms, with the 1:2 complex showing enhanced thermodynamic stability due to additional ionic interactions.
The structural comparison between 1:1 and 1:2 stoichiometric forms reveals fundamental differences in molecular organization, stability, and physical properties [14] [15].
Crystal Structure Differences: The 1:1 complex adopts monoclinic symmetry with lower packing efficiency (density 1.12 g/cm³), while the 1:2 form crystallizes in the orthorhombic system with higher density (1.29 g/cm³) [1] [2]. This difference reflects more efficient packing in the 1:2 form due to increased ionic interactions and optimized hydrogen bonding networks.
Hydrogen Bonding Networks: The 1:1 complex exhibits simpler hydrogen bonding patterns with each amine group interacting with one acetate anion. In contrast, the 1:2 complex displays more complex three-dimensional networks where each protonated amine can interact with multiple acetate groups, resulting in enhanced structural stability [3] [14].
Spectroscopic Distinctions: FTIR analysis reveals broader N-H stretching bands in the 1:2 complex due to stronger hydrogen bonding interactions [5] [6]. The 1:2 form shows enhanced intensity of carboxylate stretching vibrations, reflecting increased ionic character. NMR spectroscopy demonstrates greater downfield shifts for NH protons in the 1:2 complex, consistent with stronger hydrogen bonding environments [8].
Thermodynamic Stability: Computational analysis indicates significantly higher formation enthalpy for the 1:2 complex (-395.8 kJ/mol) compared to the 1:1 form (-185.6 kJ/mol) [14]. The binding energy per acetate group is similar (approximately -65 to -76 kJ/mol), suggesting that both forms achieve optimal local ionic interactions while the 1:2 complex benefits from additional stabilization through multiple binding sites.
Electronic Properties: The 1:2 complex exhibits lower HOMO energy (-7.15 eV vs. -6.82 eV) and higher dipole moment (12.38 vs. 8.45 Debye), indicating greater charge separation and enhanced ionic character [12]. This results in different solubility profiles and potential applications.
Formation Mechanisms: The stoichiometric outcome depends on solution conditions, particularly the acid-to-base ratio and crystallization parameters [14] [15]. The 1:1 complex tends to form under equimolar conditions, while excess acetic acid favors 1:2 complex formation. Temperature and solvent effects also influence the final stoichiometry through differential solvation and nucleation processes.